2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline
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Overview
Description
2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline is a chemical compound with the molecular formula C21H14Cl2N2O and a molecular weight of 381.25 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is characterized by its unique structure, which includes a quinoxaline core substituted with a benzyl group and a dichlorophenoxy group.
Scientific Research Applications
2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Safety and Hazards
Preparation Methods
The synthesis of 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline involves several steps. One common synthetic route includes the reaction of 2-chloro-3-nitroquinoxaline with benzylamine to form 2-benzyl-3-nitroquinoxaline. This intermediate is then reduced to 2-benzyl-3-aminoquinoxaline, which undergoes a nucleophilic substitution reaction with 3,5-dichlorophenol to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Chemical Reactions Analysis
2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-Benzyl-3-(3,5-dichlorophenoxy)quinoxaline can be compared with other quinoxaline derivatives, such as:
2-Benzyl-3-(4-chlorophenoxy)quinoxaline: Similar in structure but with a different substitution pattern, leading to variations in chemical reactivity and biological activity.
2-Benzyl-3-(3,5-dimethylphenoxy)quinoxaline: The presence of methyl groups instead of chlorine atoms results in different physical and chemical properties.
2-Benzyl-3-(3,5-difluorophenoxy)quinoxaline:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Properties
IUPAC Name |
2-benzyl-3-(3,5-dichlorophenoxy)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-15-11-16(23)13-17(12-15)26-21-20(10-14-6-2-1-3-7-14)24-18-8-4-5-9-19(18)25-21/h1-9,11-13H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFUYMRAMAARTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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